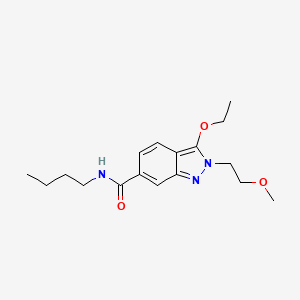
N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole class of chemicals This compound is characterized by its unique structure, which includes an indazole core substituted with butyl, ethoxy, and methoxyethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the butyl, ethoxy, and methoxyethyl substituents. Common reagents used in these reactions include alkyl halides, alcohols, and carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to achieve high production standards.
化学反应分析
Types of Reactions
N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学研究应用
N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-Butyl-3-nitrobenzenesulfonamide: Another compound with a similar but distinct structure, used in different applications.
N-Butyl-3-ethoxy-2H-indazole-6-carboxamide: A structurally related compound with different substituents.
Uniqueness
N-Butyl-3-ethoxy-2-(2-methoxyethyl)-2H-indazole-6-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
属性
CAS 编号 |
919108-51-3 |
|---|---|
分子式 |
C17H25N3O3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
N-butyl-3-ethoxy-2-(2-methoxyethyl)indazole-6-carboxamide |
InChI |
InChI=1S/C17H25N3O3/c1-4-6-9-18-16(21)13-7-8-14-15(12-13)19-20(10-11-22-3)17(14)23-5-2/h7-8,12H,4-6,9-11H2,1-3H3,(H,18,21) |
InChI 键 |
FLFALYDRNDHZEU-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


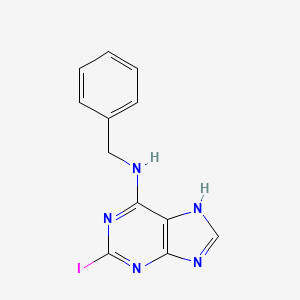
![3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13094624.png)
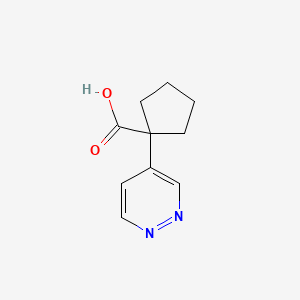

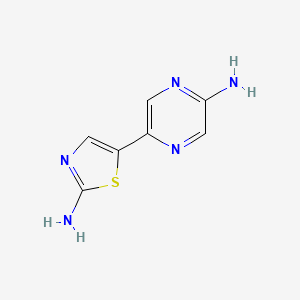
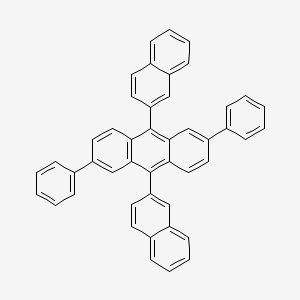

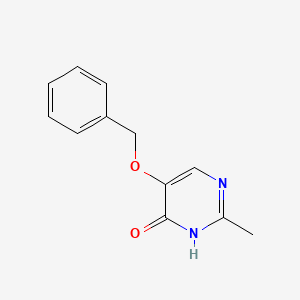
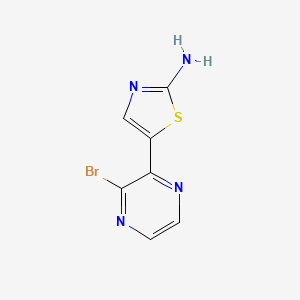

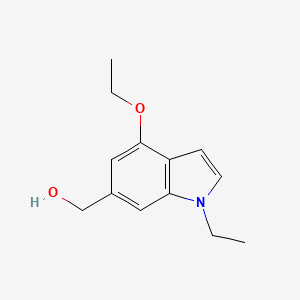
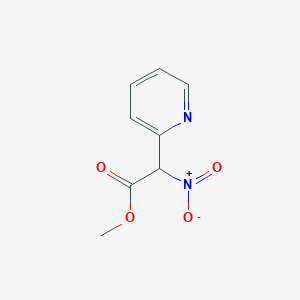
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
